N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide -

N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide

Catalog Number: EVT-4610680
CAS Number:
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-[(2-methoxy-4-[(methylsulfonyl)amino]phenyl)amino]-N,5-dimethyl-4-acridinecarboxamide (CI-921)

Compound Description: CI-921 is an amsacrine analogue with enhanced activity against experimental tumor models both in vitro and in vivo. [] It was investigated in a Phase I clinical trial for patients with solid tumors refractory to conventional chemotherapy. [] The study showed CI-921 demonstrated significant antitumor activity, but also exhibited dose-limiting neutropenia. []

Relevance: CI-921 shares a crucial structural feature with N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide: the presence of a methylsulfonylamino group attached to an aromatic ring. [] This shared functional group suggests potential similarities in their pharmacological properties and mechanisms of action.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, , ] It acts as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and also inhibits these transporters, along with the hepatic uptake transporter organic anion transporting polypeptide 1B1. [] Lapatinib displays low brain penetration, influenced by efflux transporters at the blood-brain barrier. [, ] Notably, the absence of Pgp and BCRP from the gastrointestinal tract does not affect its systemic exposure after oral administration. []

Relevance: Lapatinib and N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide both possess a methylsulfonyl group linked to an ethyl amino moiety. [, , ] This structural similarity indicates potential shared characteristics in terms of pharmacokinetics, metabolism, and possibly even target interactions.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. [] It is formed by oxidation of the piperazine nitrogen in Venetoclax using m-CPBA. [] VNO can undergo a [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []

Relevance: While not sharing a direct structural similarity with N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide, VNO highlights the susceptibility of nitrogen-containing heterocycles to oxidation, a potential consideration for the stability and metabolism of the target compound. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO. [] Its formation emphasizes potential degradation pathways that could affect the stability and efficacy of similar drug molecules.

Relevance: Similar to VNO, VHA, though not directly structurally related to N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide, underscores the importance of understanding potential degradation pathways, particularly those involving oxidation and rearrangement, for compounds containing similar structural motifs. []

5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)

Compound Description: Pazopanib is a potent pan-VEGF receptor (VEGFR) inhibitor under clinical development for renal-cell cancer and other solid tumors. [] Its discovery stemmed from efforts to inhibit the VEGF signaling pathway, a promising approach for cancer therapy. []

Relevance: Pazopanib and N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide both contain a benzenesulfonamide moiety. [] This shared functional group might contribute to common features in their binding to target proteins or in their pharmacological profiles.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major nitro reduction metabolite of Venetoclax formed by gut bacteria. [] It constitutes about 13% of the administered dose recovered in feces. [] M30 is not expected to have clinically relevant on- or off-target pharmacologic activities. []

Relevance: The presence of a nitro group in M30, a metabolite of Venetoclax, raises the question of whether N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide could undergo similar metabolic transformations, particularly considering the possibility of nitro reduction by gut bacteria. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of Venetoclax formed through oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] This metabolite is primarily formed by CYP3A4 and represents 12% of total drug-related material. [] M27 is considered a disproportionate human metabolite and is not expected to have significant pharmacologic activities. []

Relevance: M27 exemplifies a complex metabolic pathway involving oxidation and cyclization. [] Though structurally distinct from N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide, it highlights the potential for diverse metabolic transformations in compounds with multiple functional groups.

3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB)

Compound Description: 3'-Me-DAB is a chemical compound investigated for its mutagenic potential. [] Studies suggest that the 3'-hydroxymethyl group plays a crucial role in the expression of mutagenicity by 3'-Me-DAB and related compounds. []

Relevance: 3'-Me-DAB, like N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide, belongs to the class of substituted aromatic amines. [] The research on 3'-Me-DAB emphasizes the importance of understanding the potential mutagenic effects of compounds within this class, particularly the role of specific substituents.

1-(4-methylsulfonyl phenyl)-3-(4-N,N dimethyl amino phenyl)-2-propen-1-one (MSPPP)

Compound Description: MSPPP is a chalcone investigated for its potential use as a liquid laser dye material. [, , ] Studies have shown its excellent photochemical stability and its ability to generate amplified spontaneous emission (ASE) in the wavelength range of 515 to 548 nm. [] The photophysical properties of MSPPP, such as absorption, fluorescence, Stokes’ shift, and quantum yield, are influenced by different organic solvents. [, , ]

Relevance: MSPPP, while belonging to a different chemical class (chalcones), shares the methylsulfonyl phenyl structural element with N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide. [, , ] This shared feature might indicate potential similarities in their photophysical properties and interaction with light.

3-[4-(dimethylamino)phenyl]-1-phenyl-(2E)-propen-1-one (DAPPP)

Compound Description: DAPPP is a chalcone used as a reference compound in the study of MSPPP. [] Comparing its energy band gap with MSPPP provides insights into the influence of the methylsulfonyl phenyl group on the electronic properties of these chalcones. []

Relevance: DAPPP serves as a structural analogue to MSPPP, lacking the methylsulfonyl group present in both MSPPP and N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide. [] This comparison helps understand the specific contribution of the methylsulfonyl phenyl group to the properties of the target compound.

Properties

Product Name

N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide

IUPAC Name

N,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O3S/c1-13-10-11-14(12-16(13)19(3)23(4,21)22)17(20)18(2)15-8-6-5-7-9-15/h5-12H,1-4H3

InChI Key

GCLWOTMXWCKVFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)N(C)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.